molecular formula C22H16N2O6S B3834032 N,N'-(sulfonyldi-4,1-phenylene)di(2-furamide)

N,N'-(sulfonyldi-4,1-phenylene)di(2-furamide)

Cat. No. B3834032
M. Wt: 436.4 g/mol
InChI Key: UEAWXNCIRZHEPX-UHFFFAOYSA-N
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Description

N,N'-(sulfonyldi-4,1-phenylene)di(2-furamide), commonly known as SPDF, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. SPDF has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of SPDF is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important biomolecules, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
SPDF has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. SPDF has also been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

SPDF has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, SPDF has several limitations, including its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the study of SPDF, including the development of new synthesis methods, the study of its potential applications in other fields, such as energy storage and environmental remediation, and the investigation of its mechanism of action and potential side effects. Additionally, the study of SPDF derivatives and analogs may lead to the development of new compounds with improved properties and potential applications.

Scientific Research Applications

SPDF has been studied for its potential applications in various fields, including material science, catalysis, and medicine. In material science, SPDF has been used as a building block for the synthesis of new polymers with improved properties, such as thermal stability and mechanical strength. In catalysis, SPDF has been used as a ligand for the synthesis of new metal complexes with improved catalytic activity. In medicine, SPDF has been studied for its potential anticancer and antimicrobial activities.

properties

IUPAC Name

N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6S/c25-21(19-3-1-13-29-19)23-15-5-9-17(10-6-15)31(27,28)18-11-7-16(8-12-18)24-22(26)20-4-2-14-30-20/h1-14H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAWXNCIRZHEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5253230

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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